Cas no 1159512-54-5 (2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)

2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE
- Benzonitrile, 2-chloro-6-[(trifluoromethyl)thio]-
- DTXSID001246164
- MFCD12026468
- 2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%
- 2-Chloro-6-(trifluoromethylthio)benzonitrile
- 1159512-54-5
- 2-chloro-6-(trifluoromethylsulfanyl)benzonitrile
- 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
- 2-CHLORO-6-[(TRIFLUOROMETHYL)SULFANYL]BENZONITRILE
- AKOS017344405
-
- MDL: MFCD12026468
- インチ: InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
- InChIKey: DIFWHVKWCOWITG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 236.9626825Da
- どういたいしつりょう: 236.9626825Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 49.1Ų
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB250818-1 g |
2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%; . |
1159512-54-5 | 97% | 1g |
€699.00 | 2023-04-27 | |
abcr | AB250818-1g |
2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%; . |
1159512-54-5 | 97% | 1g |
€699.00 | 2025-02-27 |
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Wei Chen Nanoscale, 2015,7, 6957-6990
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILEに関する追加情報
Professional Introduction to 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE (CAS No. 1159512-54-5)
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE, identified by the chemical abstracts service number CAS No. 1159512-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzonitrile class, characterized by a benzene ring substituted with a nitrile group and various functional groups that enhance its reactivity and potential biological activity. The presence of both chloro and trifluoromethylthio substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structure of 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE is meticulously designed to facilitate interactions with biological targets, such as enzymes and receptors, which are critical for modulating physiological processes. The chloro group, located at the 2-position of the benzene ring, is known to enhance electrophilicity, enabling nucleophilic substitution reactions that are pivotal in drug synthesis. Concurrently, the trifluoromethylthio group at the 6-position introduces both electron-withdrawing and lipophilic characteristics, which can influence the compound's metabolic stability and membrane permeability.
In recent years, there has been a surge in research focusing on benzonitrile derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The synthetic utility of 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE lies in its ability to serve as a precursor for more complex molecules through various chemical transformations. For instance, nucleophilic aromatic substitution reactions can be employed to introduce additional functional groups, while palladium-catalyzed cross-coupling reactions offer pathways to construct biaryl structures essential in many drug candidates.
One of the most compelling aspects of 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE is its role in the development of kinase inhibitors, which are pivotal in targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt these pathways and induce apoptosis or inhibit proliferation. The trifluoromethylthio group in this compound enhances its binding affinity to kinase active sites by improving lipophilicity and reducing metabolic degradation. Moreover, the chloro substituent can participate in hydrogen bonding or other non-covalent interactions with amino acid residues in the kinase pocket, further stabilizing the inhibitor-kinase complex.
Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying potential drug candidates like 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding affinities and optimize molecular structures before conducting expensive experimental trials. These computational methods have been instrumental in accelerating drug discovery pipelines by prioritizing compounds with high predicted efficacy and low toxicity profiles. The integration of machine learning algorithms has further refined this process by identifying patterns in large datasets that correlate with biological activity.
The pharmacokinetic properties of 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE are also under intense scrutiny to ensure optimal therapeutic outcomes. The trifluoromethylthio group contributes to metabolic stability by resisting oxidative degradation, while the chloro group can be metabolically converted into more polar derivatives for easier excretion. These characteristics are crucial for achieving sustained drug levels in circulation without accumulating toxic byproducts. Additionally, studies have shown that modifications at the 3-position of the benzene ring can influence oral bioavailability by altering solubility and permeability across biological membranes.
In conclusion, 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE (CAS No. 1159512-54-5) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases, particularly cancer and inflammatory disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in future drug development pipelines.
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